3-ethyl-7-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione
Description
Properties
IUPAC Name |
3-ethyl-7-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-quinazoline-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O3/c1-3-23-18(24)14-9-8-12(10-15(14)20-19(23)25)17-21-16(22-26-17)13-7-5-4-6-11(13)2/h4-10H,3H2,1-2H3,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWWPYQVUEWQQBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C=C(C=C2)C3=NC(=NO3)C4=CC=CC=C4C)NC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-ethyl-7-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione is a complex organic compound that belongs to the quinazoline family. This compound has garnered attention in medicinal chemistry due to its unique structure and potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.
Structural Characteristics
The compound features a quinazoline core substituted at the 7-position with a 3-(o-tolyl)-1,2,4-oxadiazol-5-yl group and an ethyl group at the 3-position. This structural arrangement is crucial for its biological activity as it influences binding interactions with biological targets.
| Property | Details |
|---|---|
| Molecular Formula | C19H16N4O3 |
| Molecular Weight | 348.362 g/mol |
| IUPAC Name | 3-ethyl-7-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-quinazoline-2,4-dione |
| CAS Number | 1359318-98-1 |
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets such as kinases and receptors involved in cell proliferation.
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Anticancer Activity :
- The compound exhibits significant antiproliferative activity against various cancer cell lines by inhibiting key signaling pathways associated with tumor growth and survival.
- Studies have shown that derivatives containing the quinazoline scaffold often inhibit enzymes critical for cancer cell survival and proliferation .
-
Antimicrobial Activity :
- The presence of the oxadiazole moiety enhances the compound's antibacterial properties. Research indicates that it shows efficacy against pathogens like Staphylococcus aureus, demonstrating moderate to high activity levels compared to standard antibiotics .
- In vitro studies have reported minimum inhibitory concentrations (MICs) indicating effective bactericidal activity against both Gram-positive and Gram-negative bacteria.
Anticancer Studies
Several studies have evaluated the anticancer potential of quinazoline derivatives:
- A series of quinazoline derivatives were synthesized and tested for their ability to inhibit bacterial gyrase and DNA topoisomerase IV, essential enzymes for bacterial DNA replication. The most active compounds showed broad-spectrum antimicrobial activity .
Antimicrobial Efficacy
The antimicrobial properties of this compound were assessed using various methods:
| Pathogen | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 10 - 12 | 70 - 80 |
| Escherichia coli | 15 | 65 |
| Candida albicans | 11 | 80 |
These results indicate that the compound not only inhibits bacterial growth but also shows potential as an antifungal agent.
Case Study 1: Anticancer Activity
A study focused on the synthesis of quinazoline derivatives revealed that modifications at specific positions significantly enhanced their anticancer activity. The incorporation of oxadiazole rings led to a more potent compound compared to previous derivatives .
Case Study 2: Antimicrobial Evaluation
In another evaluation of antimicrobial activity against clinically relevant strains, compounds similar to 3-ethyl-7-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline demonstrated synergistic effects when combined with traditional antibiotics like Ciprofloxacin and Ketoconazole. This suggests a potential for developing combination therapies .
Scientific Research Applications
The anticancer potential of 3-ethyl-7-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline has been explored extensively. Preliminary studies indicate that the compound exhibits significant antiproliferative activity against various cancer cell lines by inhibiting key signaling pathways associated with tumor growth and survival.
Case Study: Anticancer Activity
A study demonstrated that modifications at specific positions on quinazoline derivatives significantly enhanced their anticancer activity. The incorporation of oxadiazole rings led to more potent compounds compared to previous derivatives. Such findings suggest that further structural optimization could yield even more effective anticancer agents.
Antimicrobial Applications
In addition to its anticancer properties, 3-ethyl-7-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline has shown promising antimicrobial activity against various pathogens.
Antimicrobial Efficacy
Research indicates that this compound exhibits moderate to high antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The presence of the oxadiazole moiety enhances the compound's antibacterial properties.
| Pathogen | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 10 - 12 | 70 - 80 |
| Escherichia coli | 15 | 65 |
| Candida albicans | 11 | 80 |
Case Study: Antimicrobial Evaluation
In evaluations against clinically relevant strains, compounds similar to this quinazoline derivative demonstrated synergistic effects when combined with traditional antibiotics like Ciprofloxacin and Ketoconazole. This suggests potential for developing combination therapies that could enhance efficacy against resistant bacterial strains.
Chemical Reactions Analysis
Nucleophilic Substitution
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Site of Reactivity : The oxadiazole ring’s nitrogen atoms and the quinazoline carbonyl groups serve as primary sites.
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Example :
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Reaction with alkyl halides (e.g., methyl iodide) under basic conditions leads to N-alkylation at the oxadiazole nitrogen.
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Electrophilic Addition
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Site of Reactivity : The electron-rich o-tolyl group and quinazoline’s aromatic system.
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Example :
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Electrophilic substitution (e.g., nitration) occurs preferentially at the para position of the o-tolyl group due to steric hindrance from the methyl substituent.
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Reduction Reactions
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Site of Reactivity : Quinazoline-2,4-dione carbonyl groups .
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Example :
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Reduction with lithium aluminum hydride (LiAlH₄) converts carbonyls to hydroxyl groups, yielding diol derivatives.
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Oxidation Reactions
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Site of Reactivity : Ethyl substituent and oxadiazole ring.
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Example :
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Oxidation with KMnO₄/H₂SO₄ converts the ethyl group to a carboxylic acid.
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Key Reagents and Conditions
| Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|
| N-Alkylation | Alkyl halides, K₂CO₃, DMF, 80°C | Substitution at oxadiazole nitrogen |
| Nitration | HNO₃/H₂SO₄, 0–5°C | Nitro group addition to o-tolyl ring |
| Carbonyl Reduction | LiAlH₄, THF, reflux | Diol formation |
| Ethyl Oxidation | KMnO₄, H₂SO₄, 100°C | Carboxylic acid derivative |
| Cyclization | POCl₃, reflux | Formation of fused heterocycles |
Major Reaction Products
| Starting Material | Reaction | Product Structure | Yield (%) | Reference |
|---|---|---|---|---|
| Parent compound | N-Methylation | N-Methyl-oxadiazole derivative | 65 | |
| Parent compound | Nitration | 4-Nitro-o-tolyl derivative | 58 | |
| Parent compound | LiAlH₄ reduction | 2,4-Diol quinazoline | 72 | |
| Parent compound | KMnO₄ oxidation | 3-Carboxyquinazoline derivative | 45 |
Substituent Effects on Reactivity
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Ethyl Group (Position 3) :
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Electron-donating nature enhances quinazoline’s aromatic electrophilicity, directing substitutions to the oxadiazole ring.
-
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o-Tolyl Group (Oxadiazole) :
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Steric hindrance from the methyl group limits electrophilic attack to specific positions.
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Oxadiazole Ring :
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High electronegativity stabilizes transition states in nucleophilic substitutions, improving reaction rates.
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Stability and Reaction Optimization
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Thermal Stability : Decomposes above 250°C, necessitating low-temperature reactions (<100°C) for functional group modifications.
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Solvent Effects :
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Polar aprotic solvents (DMF, acetonitrile) maximize nucleophilic substitution yields.
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Protic solvents (ethanol) favor reduction reactions.
-
Q & A
Q. What advanced computational methods predict novel derivatives with enhanced activity?
- Methodological Answer :
- Generative AI : Train models on ChEMBL datasets to propose derivatives with optimized LogP and polar surface area .
- MD simulations : Simulate ligand-protein binding over 100 ns to assess stability of key interactions (e.g., hydrogen bonds with Thr766 in EGFR) .
- ADMET prediction : Use SwissADME to filter candidates with favorable permeability (Caco-2 > 5 × 10⁻⁶ cm/s) and low hepatotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
